Foreword: Situating 4-(Heptyloxy)benzenesulfonamide in Modern Drug Discovery
Foreword: Situating 4-(Heptyloxy)benzenesulfonamide in Modern Drug Discovery
An In-Depth Technical Guide to 4-(Heptyloxy)benzenesulfonamide (CAS: 858500-17-1)
The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a multitude of clinically significant drugs. Its inherent ability to act as a potent zinc-binding group has made it a workhorse in the design of enzyme inhibitors.[1][2] From diuretics and anti-glaucoma agents to cutting-edge anticancer and antimicrobial therapies, the versatility of this moiety is well-documented.[2][3][4][5]
This guide focuses on a specific, yet under-explored, derivative: 4-(Heptyloxy)benzenesulfonamide. While specific biological data for this compound (CAS 858500-17-1) is sparse in public literature, its structure—combining the critical sulfonamide pharmacophore with a long, lipophilic C7 alkyl ether chain—presents a compelling profile for investigation. The heptyloxy tail is of particular interest as it can significantly influence pharmacokinetic properties such as cell membrane permeability and may impart selectivity for specific enzyme isoforms, particularly membrane-associated targets like carbonic anhydrase IX.[3]
This document serves as a technical primer for researchers, scientists, and drug development professionals. It aims to consolidate the known chemical data, propose a robust synthetic and analytical framework, and, by drawing upon the rich pharmacology of its chemical class, provide an expert-driven perspective on its potential therapeutic applications and avenues for future research.
Core Molecular and Physicochemical Properties
4-(Heptyloxy)benzenesulfonamide is an organic compound classified as an aryl sulfonamide and an ether.[6] Its fundamental properties are summarized below, providing the foundational data required for any laboratory investigation.
| Property | Value | Source |
| CAS Number | 858500-17-1 | [6] |
| Molecular Formula | C₁₃H₂₁NO₃S | [6] |
| Molecular Weight | 271.38 g/mol | [6] |
| SMILES | O=S(C1=CC=C(OCCCCCCC)C=C1)(N)=O | [6] |
| Physical Form | White to pale-yellow powder or crystals (Predicted) | [7] |
| Solubility | Soluble in methanol and other organic solvents (Predicted) | |
| Storage | Sealed in a dry, room-temperature environment | [7] |
Synthesis and Analytical Confirmation
Proposed Synthetic Workflow
The most direct approach begins with the commercially available (heptyloxy)benzene, proceeding through a chlorosulfonation reaction to create the key sulfonyl chloride intermediate, which is then converted to the final sulfonamide product.
Caption: Proposed two-step synthesis of 4-(Heptyloxy)benzenesulfonamide.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. The success of each step is confirmed by analytical characterization before proceeding to the next, ensuring the integrity of the final product.
Step 1: Synthesis of 4-(Heptyloxy)benzenesulfonyl Chloride
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (heptyloxy)benzene (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent unwanted side products.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The organic layer will separate. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(heptyloxy)benzenesulfonyl chloride. This intermediate is often used directly in the next step without further purification due to its reactivity.
Step 2: Synthesis of 4-(Heptyloxy)benzenesulfonamide
-
Reactor Setup: Dissolve the crude 4-(heptyloxy)benzenesulfonyl chloride (1.0 eq) from the previous step in tetrahydrofuran (THF, 10 mL per gram). Cool the solution to 0°C in an ice-water bath.
-
Amination: Add concentrated aqueous ammonium hydroxide (28-30%, 5.0 eq) dropwise. Causality: A large excess of ammonium hydroxide drives the reaction to completion and neutralizes the HCl byproduct.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the sulfonyl chloride.
-
Workup: Once the reaction is complete, add water and extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure 4-(Heptyloxy)benzenesulfonamide as a white solid.
Protocol: Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any research compound.
-
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criterion: Purity ≥ 98%.
-
-
Spectroscopic Analysis:
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the aromatic protons (two doublets), the sulfonamide protons (a singlet, exchangeable with D₂O), the -OCH₂- triplet of the heptyloxy chain, and aliphatic protons of the chain.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at approximately m/z 272.13.
-
Inferred Biological Activity & Therapeutic Potential
The true value of 4-(Heptyloxy)benzenesulfonamide lies in its potential biological activities, which can be inferred from its structural class. The primary sulfonamide group is a potent, well-characterized inhibitor of carbonic anhydrases (CAs).[1][2]
Primary Target Class: Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] Certain isoforms are validated drug targets.
-
hCA II: Inhibition reduces aqueous humor production in the eye, treating glaucoma.
-
hCA IX & XII: These are tumor-associated, membrane-bound isoforms overexpressed under hypoxic conditions. Their inhibition disrupts pH regulation in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.[3]
The sulfonamide moiety (SO₂NH₂) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and blocking catalytic activity. The 4-(heptyloxy) substituent, being highly lipophilic, is predicted to interact with hydrophobic pockets within the active site, potentially conferring both high affinity and isoform selectivity. Its length may allow it to penetrate deep into the active site cavity, while its lipophilicity could enhance its ability to cross cell membranes and inhibit transmembrane CAs like hCA IX.
Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide.
Potential Anticancer Applications
Based on the established link between CA IX inhibition and anticancer effects, 4-(Heptyloxy)benzenesulfonamide is a prime candidate for evaluation as an anticancer agent, particularly against solid tumors known to exhibit hypoxia (e.g., triple-negative breast cancer, glioblastoma).[3][11]
Broader Therapeutic Potential
The benzenesulfonamide class has demonstrated a wide range of other activities. While secondary to CA inhibition, this compound warrants screening for:
-
Anti-inflammatory Activity: Some sulfonamides modulate inflammatory pathways.[4][5]
-
Antimicrobial Activity: The scaffold is present in sulfa drugs and novel derivatives show activity against resistant bacterial strains.[3][4]
-
Anti-fibrotic Activity: Recent studies have highlighted the potential of benzenesulfonamides in treating hepatic fibrosis by inhibiting pathways like JAK1-STAT1/3.[12]
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To validate the primary hypothesis, the compound must be tested for CA inhibitory activity. The stopped-flow CO₂ hydration assay is the gold standard method.
-
Materials: Purified human CA isoforms (hCA I, II, and IX), 4-(Heptyloxy)benzenesulfonamide stock solution in DMSO, CO₂-saturated water, buffer (e.g., TRIS), and a pH indicator (e.g., p-nitrophenol).
-
Instrumentation: A stopped-flow spectrophotometer.
-
Procedure: a. Equilibrate the instrument and reagents to a constant temperature (e.g., 25°C). b. In the first syringe, place the buffer solution containing the CA enzyme and the pH indicator. c. In the second syringe, place the CO₂-saturated water. d. To measure the uninhibited enzyme rate, rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop. e. To measure the inhibited rate, pre-incubate the enzyme solution (syringe 1) with varying concentrations of 4-(Heptyloxy)benzenesulfonamide for a set period (e.g., 15 minutes) before mixing with the CO₂ solution.
-
Data Analysis: a. Calculate the initial rates of reaction from the absorbance curves. b. Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). d. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Future Directions and Concluding Remarks
4-(Heptyloxy)benzenesulfonamide stands as a molecule of significant potential, bridging the well-understood pharmacology of the benzenesulfonamide core with the modulating effects of a lipophilic side chain. Its investigation is a logical step in the exploration of novel enzyme inhibitors.
Key future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and obtaining full analytical data (NMR, MS, HPLC, X-ray crystallography).
-
Broad-Spectrum CA Profiling: Screening against a comprehensive panel of CA isoforms (I, II, IV, VII, IX, XII, etc.) to determine its potency and selectivity profile.
-
In Vitro Anticancer Evaluation: Assessing its antiproliferative effects in relevant cancer cell lines, particularly those known to overexpress CA IX.
-
Pharmacokinetic (ADMET) Profiling: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.
This guide provides the foundational knowledge and actionable protocols to empower researchers to unlock the potential of 4-(Heptyloxy)benzenesulfonamide, potentially adding a new and valuable tool to the arsenal of therapeutic agents.
References
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). MDPI.
- 4-(Heptyloxy)benzenesulfonamide | 858500-17-1. (n.d.). BLD Pharm.
- Discovery and development of benzene sulfonamide derivatives as anti-hep
- Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. (2020). Taylor & Francis Online.
- Benzenesulfonamide - Carbonic Anhydrase Inhibitor. (n.d.). APExBIO.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). RSC Publishing.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019).
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3 H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models. (2022). PubMed.
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing.
- Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (n.d.). PMC.
- SAFETY DATA SHEET - 4-n-Heptyloxybenzoic acid. (2009). Fisher Scientific.
- Synthesis of 4-methoxybenzenesulfonamide. (n.d.). PrepChem.com.
- Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.).
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023).
- Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). PMC.
- Process for producing optically active benzene-sulfonamide derivates. (n.d.).
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry.
- 4-Acetylbenzenesulfonamide | 1565-17-9. (n.d.). Sigma-Aldrich.
- 4-(Heptyloxy)benzoic acid. (n.d.). CAS Common Chemistry.
- Benzenesulfonamide | 98-10-2. (2026). ChemicalBook.
- Benzenesulfonamide | 98-10-2. (n.d.). MilliporeSigma.
Sources
- 1. apexbt.com [apexbt.com]
- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 858500-17-1|4-(Heptyloxy)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. 4-Acetylbenzenesulfonamide | 1565-17-9 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
